Bacterial Collagenase Recognition Motif
The N-terminal tetrapeptide Leu-Gly-Pro-Pro is a known core recognition motif for bacterial collagenase H (peptidase M09.003). The MEROPS substrate database lists furylacryloyl-Leu-Gly-Pro-Pro as a cleavable synthetic substrate for this enzyme, with the scissile bond between Leu and Gly [1]. The target nonapeptide (CAS 654638-28-5) extends this motif with -Leu-Ser-Ser-Ser-Ile at the C-terminus. No direct kinetic data (k_cat, K_M, or k_cat/K_M) for the full-length nonapeptide have been reported. However, the established recognition of the Leu-Gly-Pro-Pro core provides a class-level inference that the target compound may serve as a collagenase substrate or competitive inhibitor with altered binding kinetics attributable to its C-terminal extension.
| Evidence Dimension | Enzyme substrate recognition motif |
|---|---|
| Target Compound Data | Sequence: Leu-Gly-Pro-Pro-Leu-Ser-Ser-Ser-Ile (full length). No direct kinetic constants reported. |
| Comparator Or Baseline | Furylacryloyl-Leu-Gly-Pro-Pro: cleaved by bacterial collagenase H (MEROPS M09.003). Cleavage site: Leu+Gly-Pro-Pro. |
| Quantified Difference | Not quantifiable from published data. Structural difference = C-terminal extension of Leu-Ser-Ser-Ser-Ile vs. furylacryloyl N-terminal capping. |
| Conditions | MEROPS substrate annotation based on Steinbrink et al., 1985. |
Why This Matters
A known collagenase recognition motif in the core sequence suggests specific enzymatic processing potential; procurement of sequence-verified nonapeptide with the complete C-terminal block is essential for any collagenase assay where the Ser-rich extension influences substrate binding or cleavage kinetics.
- [1] MEROPS Database. Substrate: furylacryloyl-Leu-Gly-Pro-Pro for peptidase M09.003. Cleavage: furylacryloyl-Leu+Gly-Pro-Pro. Ref: Steinbrink et al., 1985. View Source
